(5E)-1-(3,4-DICHLOROPHENYL)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
(5E)-1-(3,4-DICHLOROPHENYL)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes dichlorophenyl, diethylamino, methoxybenzylidene, phenyl, and thioxodihydro-pyrimidinedione groups
Preparation Methods
The synthesis of (5E)-1-(3,4-DICHLOROPHENYL)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves multiple steps. The synthetic route typically starts with the preparation of the core pyrimidinedione structure, followed by the introduction of the dichlorophenyl, diethylamino, methoxybenzylidene, and phenyl groups through various chemical reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and implementing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
(5E)-1-(3,4-DICHLOROPHENYL)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5E)-1-(3,4-DICHLOROPHENYL)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of (5E)-1-(3,4-DICHLOROPHENYL)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(5E)-1-(3,4-DICHLOROPHENYL)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can be compared with similar compounds such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound shares the dichlorophenyl group but differs in its overall structure and properties.
1-(3,4-Dichlorophenyl)-3-(2,6-diethylphenyl)urea: Another compound with a dichlorophenyl group, but with different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25Cl2N3O3S |
---|---|
Molecular Weight |
554.5g/mol |
IUPAC Name |
(5E)-1-(3,4-dichlorophenyl)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H25Cl2N3O3S/c1-4-31(5-2)20-12-11-18(25(17-20)36-3)15-22-26(34)32(19-9-7-6-8-10-19)28(37)33(27(22)35)21-13-14-23(29)24(30)16-21/h6-17H,4-5H2,1-3H3/b22-15+ |
InChI Key |
UHCFTJJMCKMUKZ-PXLXIMEGSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4)OC |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4)OC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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